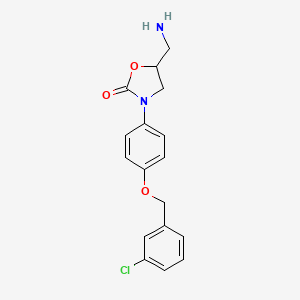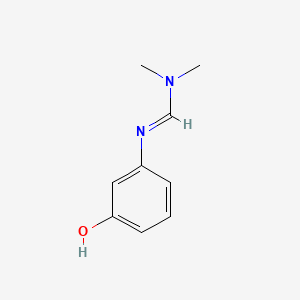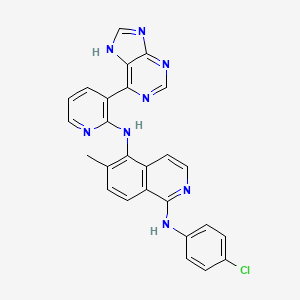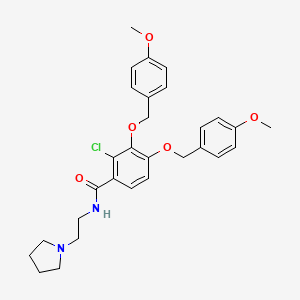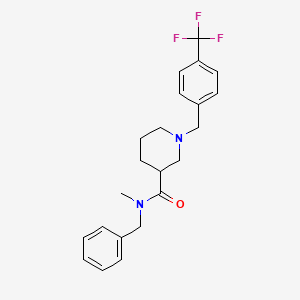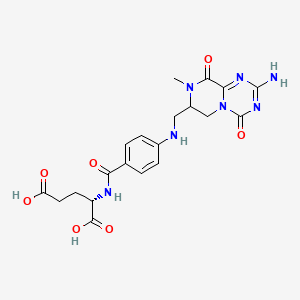
Mefox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeFox, also known as 4a-hydroxy-5-methyl-tetrahydrofolate, is an oxidation product of 5-methyltetrahydrofolate. It belongs to the group of folate derivatives, which are biologically active compounds essential for various physiological functions. This compound is particularly significant in the context of folate metabolism and oxidative stress analysis .
Applications De Recherche Scientifique
MeFox has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a marker for oxidative stress in various chemical analyses.
Medicine: this compound is relevant in clinical studies to assess folate metabolism and oxidative stress in patients.
Industry: this compound is utilized in the agricultural industry to study folate biofortification in crops.
Mécanisme D'action
Target of Action
“Mefox” is a common name for the compound “Mefoxin”, also known as Cefoxitin . It is a semi-synthetic, broad-spectrum cepha antibiotic . The primary targets of Mefoxin are the penicillin-binding proteins (PBPs), or transpeptidases, which are essential for bacterial cell wall synthesis .
Mode of Action
Mefoxin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . It binds to PBPs and prevents them from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell death .
Biochemical Pathways
The action of Mefoxin primarily affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the function of PBPs, Mefoxin disrupts the cross-linking of peptidoglycan layers, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetic properties of Mefoxin include minimal metabolism and an elimination half-life of 41-59 minutes . Approximately 85% of the drug is excreted in the urine . These properties influence the bioavailability of Mefoxin, determining its effective concentration in the body and its duration of action .
Result of Action
The molecular and cellular effects of Mefoxin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes Mefoxin effective against a broad range of bacteria, including those that produce beta-lactamases, enzymes that confer resistance to many other antibiotics .
Action Environment
The action, efficacy, and stability of Mefoxin can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain bacteria can affect the efficacy of Mefoxin . Mefoxin has been designed to be resistant to many beta-lactamases, enhancing its effectiveness in such environments . The pH and temperature of the environment can also impact the stability and activity of Mefoxin .
Analyse Biochimique
Biochemical Properties
Mefox is involved in the one-carbon cycle, which is essential for DNA synthesis, repair, and methylation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with the enzyme N-acetyltransferase 2, which is involved in the metabolism of drugs and carcinogens .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in kidney cells, higher levels of this compound were associated with lower prevalence of reduced estimated glomerular filtration rate (eGFR) and macroalbuminuria .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it is involved in the methylation cycle where the vitamin B12-dependent methionine synthase transfers the methyl group of this compound to homocysteine, resulting in the formation of tetrahydrofolate (THF) and methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable under certain conditions, and its long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: MeFox can be synthesized from 5-methyltetrahydrofolate through an oxidation process. The method involves dissolving 1 milligram of 5-methyltetrahydrofolate in 1 milliliter of phosphate buffer (0.1 molar, pH 6). Subsequently, 50 microliters of aqueous hydrogen peroxide (30%) is added, and the solution is stirred for 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process typically involves controlled oxidation reactions under specific pH and temperature conditions to ensure the stability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: MeFox primarily undergoes oxidation reactions due to its nature as an oxidation product of 5-methyltetrahydrofolate. It is also involved in various degradation processes under oxidative stress conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of this compound.
Chromatographic Analysis: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is frequently employed to analyze this compound and its related compounds.
Major Products Formed: The primary product formed from the oxidation of 5-methyltetrahydrofolate is this compound. This compound can further degrade under oxidative conditions, providing insights into the oxidative stress experienced by biological samples .
Comparaison Avec Des Composés Similaires
MeFox is unique compared to other folate derivatives due to its role as an oxidation product. Similar compounds include:
5-Methyltetrahydrofolate (5-MTHF): The precursor to this compound, 5-MTHF is the most biologically active form of folate.
5-Formyltetrahydrofolate (5-FoTHF): Another folate derivative, 5-FoTHF is involved in various metabolic processes but does not undergo the same oxidative degradation as 5-MTHF.
Tetrahydrofolate (THF): A fundamental folate derivative involved in one-carbon metabolism, THF is less prone to oxidation compared to 5-MTHF.
This compound’s uniqueness lies in its formation under oxidative conditions, making it a valuable marker for studying oxidative stress and folate metabolism .
Propriétés
Numéro CAS |
79573-48-1 |
|---|---|
Formule moléculaire |
C20H23N7O7 |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(7S)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12-,13-/m0/s1 |
Clé InChI |
AFIMZPFBSYESNQ-STQMWFEESA-N |
SMILES isomérique |
CN1[C@H](CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mefox; (6RS)-Mefox; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)
